molecular formula C9H14O4 B156757 Methyl 1-hydroxy-4-oxocyclohexaneacetate CAS No. 81053-14-7

Methyl 1-hydroxy-4-oxocyclohexaneacetate

Cat. No.: B156757
CAS No.: 81053-14-7
M. Wt: 186.20 g/mol
InChI Key: UYLWRBIQRPNVNZ-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is a β-keto ester derivative featuring a cyclohexane ring substituted with a hydroxyl group at position 1 and a ketone group at position 4. The methyl ester functional group is attached via an acetoxy linkage. This compound’s molecular formula is C₉H₁₄O₄, with a molecular weight of 186.20 g/mol. Its structure combines both hydrogen-bonding (hydroxyl) and electrophilic (ketone) moieties, making it a versatile intermediate in organic synthesis and enzymatic studies .

Properties

IUPAC Name

methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLWRBIQRPNVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCC(=O)CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558458
Record name Methyl (1-hydroxy-4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81053-14-7
Record name Methyl (1-hydroxy-4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 2-(4-Oxocyclohexyl)Acetic Acid

The ketone group at position 4 of the cyclohexyl ring is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol at 0–5°C. This step achieves regioselective reduction without affecting the acetic acid moiety. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) have been reported but require stringent anhydrous conditions.

Key Parameters :

  • Temperature : 0–25°C

  • Solvent : Methanol or THF

  • Yield : 78–85%

Esterification with Methanol

The resulting 2-(1-hydroxy-4-oxocyclohexyl)acetic acid is esterified using concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds under reflux for 6–8 hours, with methanol acting as both solvent and reactant.

Reaction Conditions :

  • Catalyst : H₂SO₄ (5–10 mol%)

  • Temperature : 65–70°C (reflux)

  • Yield : 90–92%

Direct Esterification of Preformed Hydroxy-Oxocyclohexyl Acetic Acid

This one-step method bypasses the reduction step by starting with pre-synthesized 2-(1-hydroxy-4-oxocyclohexyl)acetic acid. The acid is directly esterified with methanol using acid catalysis.

Acid-Catalyzed Esterification

A mixture of the carboxylic acid and methanol is heated under reflux with H₂SO₄ or p-toluenesulfonic acid (PTSA). The reaction is monitored via thin-layer chromatography (TLC) to ensure completion.

Optimization Insights :

  • Catalyst Load : 5 mol% PTSA reduces side reactions compared to H₂SO₄.

  • Solvent-Free Conditions : Excess methanol (10:1 molar ratio to acid) enhances conversion.

  • Yield : 88–94%.

Multi-Component Condensation Strategy

A less conventional route involves constructing the cyclohexyl ring in situ through condensation reactions. This method is adapted from protocols for analogous esters.

Cyclohexanone-Glyoxylate Condensation

Cyclohexanone reacts with methyl glyoxylate in the presence of trifluoroacetic acid (TFA) to form a spirocyclic intermediate. Subsequent oxidation with HIO₃-DMSO introduces the ketone group at position 4.

Critical Steps :

  • Condensation : TFA (10 mol%) in dichloromethane at 25°C for 12 hours.

  • Oxidation : HIO₃ (2 equiv) in DMSO at 50°C for 3 hours.

  • Overall Yield : 58–62%.

Stereochemical Considerations

The stereochemistry of the hydroxyl group is controlled using chiral catalysts. For example, (R)-BINOL-derived phosphoric acids achieve enantiomeric excess (ee) >90% in asymmetric reductions of precursor ketones.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Reduction-EsterificationHigh regioselectivity; scalableMulti-step; requires reducing agents78–92%
Direct EsterificationSingle-step; high efficiencyRequires pre-synthesized acid88–94%
Multi-ComponentBuilds ring in situ; stereochemical controlLower yields; complex purification58–62%

Industrial-Scale Production Insights

Industrial protocols prioritize cost-effectiveness and safety. Continuous flow reactors are employed for the esterification step, reducing reaction times by 40% compared to batch processes. Catalyst recycling, particularly for PTSA, is achieved via aqueous extraction, with negligible loss of activity over five cycles .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be further reduced to form a diol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding to enzymes or receptors. These interactions can lead to various biological effects, depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound’s reactivity and applications are influenced by its unique substitution pattern. Below is a comparative analysis with closely related esters:

Table 1: Structural and Functional Comparison
Compound Name Ester Group Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate Methyl 1-hydroxy, 4-oxo C₉H₁₄O₄ 186.20 β-keto ester, enzyme substrate
Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate Ethyl 1-hydroxy, 4-oxo C₁₀H₁₆O₄ 200.23 Transaminase reactions, lower activity
Methyl 2-(4-oxocyclohexyl)acetate Methyl 4-oxo C₉H₁₄O₃ 170.21 Chemical intermediate
Methyl 2-(4-hydroxycyclohexyl)acetate Methyl 4-hydroxy C₉H₁₆O₃ 172.22 Hydrogen-bonding networks
Methyl 2-(2-oxocyclohexyl)acetate Methyl 2-oxo C₉H₁₄O₃ 170.21 Positional isomer, distinct reactivity

Reactivity and Enzymatic Interactions

  • Enzymatic Hydrolysis and Transamination: Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate (ethyl analog) was hydrolyzed by an artificial esterase and served as an amine acceptor in transaminase reactions, albeit at reduced efficiency compared to linear substrates like hexanal.
  • β-Keto Ester Reactivity: The 1-hydroxy-4-oxo substitution creates a β-keto ester system, enabling participation in Claisen condensations and Michael additions.

Supramolecular and Crystallographic Insights

  • Hydrogen Bonding : In Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate (a structurally distinct analog), intramolecular O–H⋯N hydrogen bonds stabilize the crystal lattice. This highlights the role of hydroxyl groups in directing molecular packing, a feature likely relevant to Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate .
  • Conformational Flexibility : The ketone group at position 4 in Methyl 2-(4-oxocyclohexyl)acetate induces a planar conformation, whereas the 1-hydroxy-4-oxo substitution in the target compound may introduce torsional strain, affecting its crystallinity .

Biological Activity

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate, with the CAS number 81053-14-7, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate features a cyclohexyl ring with both hydroxy and oxo groups, which contribute to its unique chemical properties. The molecular formula is C₉H₁₄O₃, and the compound's structure allows it to engage in various chemical reactions, including oxidation and reduction processes.

The primary mechanism of action for methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate involves its interaction with specific enzymes in inflammatory pathways. Notably, it has been identified as an inhibitor of 5-Lipoxygenase (5-LOX) , a key enzyme in the arachidonic acid cascade responsible for producing inflammatory mediators. The hydroxy and oxo groups are crucial for binding to these enzymes, leading to reduced inflammatory responses.

Biological Activity

Research has demonstrated that methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate exhibits significant anti-inflammatory activity. In vivo studies have shown its efficacy in models such as:

  • Ear Edema : The compound significantly reduced inflammation induced by arachidonic acid.
  • Ovalbumin-Induced Lung Inflammation : It demonstrated protective effects against allergic inflammation.
  • Collagen-Induced Arthritis : The compound exhibited potential in reducing joint inflammation associated with arthritis.

The following table summarizes key studies on the biological activity of this compound:

Study TypeModel UsedKey Findings
In VivoEar EdemaSignificant reduction in inflammation
In VivoOvalbumin-Induced Lung InflammationDecreased allergic response
In VivoCollagen-Induced ArthritisReduced joint swelling and inflammation

Study on Anti-inflammatory Effects

A study conducted by researchers focusing on natural compounds isolated from Incarvillea mairei var. granditlora highlighted the anti-inflammatory properties of methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate. Using biosensor-based affinity detection and enzyme activity assays, researchers confirmed its role as a potent inhibitor of 5-LOX. The results indicated a statistically significant reduction in inflammatory markers compared to control groups.

Mechanistic Insights

Further mechanistic studies revealed that methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate's interaction with 5-LOX leads to decreased production of leukotrienes, which are critical mediators in the inflammatory response. This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs targeting similar pathways .

Comparative Analysis with Similar Compounds

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate shares structural similarities with other cyclohexyl derivatives but stands out due to its unique functional groups. Below is a comparison table with similar compounds:

Compound NameCAS NumberKey Features
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate81053-14-7Anti-inflammatory activity
Methyl 2-(4-oxocyclohexyl)acetate66405-41-2Potential anti-inflammatory properties
Methyl 2-(2-oxocyclohexyl)acetate13672-64-5Investigated for aldose reductase studies

Applications in Research and Industry

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has several applications across various fields:

Chemistry : It serves as an intermediate in synthesizing various organic compounds.

Biology : Its potential biological activities make it a subject of interest for further pharmacological studies.

Medicine : Investigated for therapeutic properties, particularly as an anti-inflammatory agent.

Industry : Utilized in producing fine chemicals and as a building block for more complex molecules.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-hydroxy-4-oxocyclohexaneacetate
Reactant of Route 2
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